Benzophenone O-(2,4-dinitrophenyl)oxime
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Overview
Description
Benzophenone O-(2,4-dinitrophenyl)oxime is an organic compound characterized by the presence of a dinitrophenoxy group attached to a diphenylmethanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone O-(2,4-dinitrophenyl)oxime typically involves the reaction of 2,4-dinitrophenol with diphenylmethanimine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzophenone O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenoxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Benzophenone O-(2,4-dinitrophenyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Benzophenone O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the presence of nitro groups allows for redox reactions, which can generate reactive oxygen species and induce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but contains an ethanol group instead of a diphenylmethanimine group.
4-(2,4-Dinitrophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a diphenylmethanimine group.
Ethyl N-(2,4-dinitrophenoxy)acetimidate: Contains an acetimidate group instead of a diphenylmethanimine group .
Uniqueness
Benzophenone O-(2,4-dinitrophenyl)oxime is unique due to the combination of the dinitrophenoxy group with the diphenylmethanimine structure. This unique combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific applications.
Properties
CAS No. |
17188-67-9 |
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Molecular Formula |
C19H13N3O5 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C19H13N3O5/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
JDIIKYFZOYLTKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyms |
Benzophenone O-(2,4-dinitrophenyl)oxime |
Origin of Product |
United States |
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